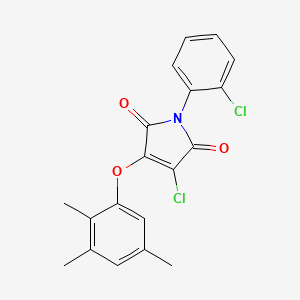
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione (CTPD) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves its ability to bind to and inhibit the activity of protein kinase C and calmodulin-dependent protein kinase II. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can affect a variety of cellular processes. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells and induce apoptosis. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In animal studies, 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have anti-tumor effects and to improve cognitive function.
実験室実験の利点と制限
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its specificity for protein kinase C and calmodulin-dependent protein kinase II. This allows researchers to investigate the role of these enzymes in cellular processes with greater precision. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
For research on 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione include investigating its potential use in the development of new therapeutic agents for cancer and inflammatory diseases. Additional studies are also needed to further elucidate the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione and its effects on cellular processes. Finally, the development of new analogs of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione may lead to compounds with improved efficacy and reduced toxicity.
合成法
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 2,3,5-trimethylphenol to form 2-(2,3,5-trimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-1-(2,3,5-trimethylphenoxy)ethanone. The final step involves the reaction of this intermediate with 2-chloro-1-(2-chlorophenyl)ethanone and sodium hydride to form 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
科学的研究の応用
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
特性
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-8-11(2)12(3)15(9-10)25-17-16(21)18(23)22(19(17)24)14-7-5-4-6-13(14)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZURDUUTXLANDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

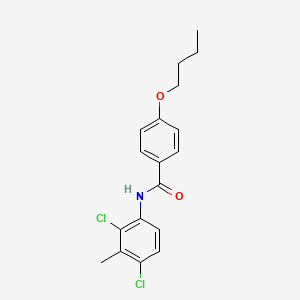
![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)
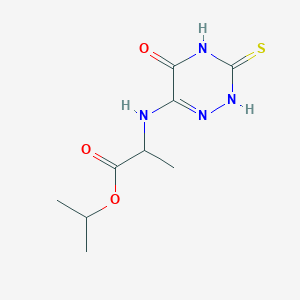
![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
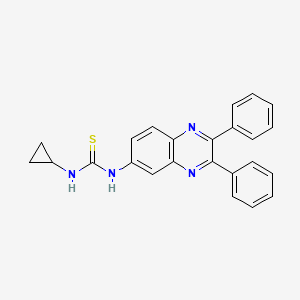
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
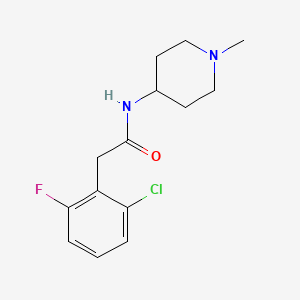
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)
